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Compound of Interest

Compound Name: (R)-2-Methylpiperazine

Cat. No.: B1662055 Get Quote

This guide provides an in-depth overview of the spectroscopic data for (R)-2-
Methylpiperazine, a valuable chiral synthon in pharmaceutical development. The document is

intended for researchers, scientists, and drug development professionals, offering a centralized

resource for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for 2-

methylpiperazine. Note that the data presented is for the racemic mixture, as specific data for

the (R)-enantiomer is not distinctly available in the cited sources; however, the chemical shifts

are expected to be identical for both enantiomers in an achiral solvent.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 2-Methylpiperazine
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Assignment
Chemical Shift (δ) in ppm

(CDCl₃, 400 MHz)
Multiplicity

-CH(CH₃)- 2.95 Multiplet

-NH-CH₂- (axial) 2.90 Doublet of Doublets

-NH-CH₂- (equatorial) 2.89 Multiplet

-CH₂-CH(CH₃)- (axial) 2.82 Doublet of Doublets

-CH₂-CH(CH₃)- (equatorial) 2.74 Doublet of Triplets

-NH- (ring) 1.96 Broad Singlet

-CH₃ 1.00 Doublet

Source: ChemicalBook[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylpiperazine

Assignment Chemical Shift (δ) in ppm

-CH(CH₃)- 51.5

-NH-CH₂- 46.8

-CH₂-CH(CH₃)- 56.6

-CH₃ 19.9

Source: Data derived from publicly available

spectra for 2-methylpiperazine.[2]

Experimental Protocol: NMR Spectroscopy
This protocol outlines a general procedure for acquiring NMR spectra of amine compounds like

(R)-2-Methylpiperazine.[3][4][5]

Sample Preparation:
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Accurately weigh 5-25 mg of the (R)-2-Methylpiperazine sample for ¹H NMR, or 50-100

mg for ¹³C NMR.[3]

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.[3]

For referencing, the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm

for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm can be used.[3]

If any particulate matter is present, filter the solution through a pipette plugged with glass

wool into a clean 5 mm NMR tube.[3]

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp

spectral lines.[3]

Acquire the spectrum using standard instrument parameters. For a typical ¹H experiment,

8 to 16 scans are usually sufficient.[3] For ¹³C NMR, a significantly larger number of scans

will be required to achieve a good signal-to-noise ratio.[3]

Set the acquisition time to 2-4 seconds for ¹H NMR.[3]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis using the reference signal (solvent or TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
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Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

assign the signals to the respective nuclei in the molecule.
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General workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which induces molecular vibrations.

Data Presentation
Table 3: Key IR Absorption Bands for (R)-2-Methylpiperazine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3300 N-H Stretch Secondary Amine (-NH)

2950 - 2850 C-H Stretch Alkyl (sp³ C-H)

1470 - 1430 C-H Bend CH₂ and CH₃

1150 - 1050 C-N Stretch Amine

Source: General IR absorption

regions for amines and

alkanes.[6][7][8] Specific peak

values for (R)-2-

Methylpiperazine conform to

these ranges.[9]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR Spectroscopy
This protocol describes a common and simple method for obtaining an IR spectrum of a solid

sample.[10][11]

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[10] Record a background

spectrum of the empty ATR accessory. This spectrum is automatically subtracted from the

sample spectrum by the instrument's software.

Sample Application:
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Place a small amount of the solid (R)-2-Methylpiperazine sample directly onto the ATR

crystal. Only a tiny amount is needed to cover the crystal surface.[10]

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Data Acquisition:

Initiate the scan using the spectrometer's software. Typically, 16 to 32 scans are co-added

to produce a spectrum with a good signal-to-noise ratio.

The analysis time is typically less than an hour, including interpretation.[12]

Data Analysis:

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify the major absorption bands and compare their wavenumbers to correlation charts

to identify the functional groups present in the molecule.[11][12]

Cleaning:

After the measurement, raise the press arm, and carefully clean the sample from the

crystal surface using an appropriate solvent (e.g., isopropanol) and a soft tissue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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